The molecular formula of “3-Amino-3-(3-ethoxyphenyl)propanoic acid” is C11H15NO3 . The InChI code is 1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) .
The molecular weight of “3-Amino-3-(3-ethoxyphenyl)propanoic acid” is 209.24 g/mol . Further physical and chemical properties are not detailed in the available resources.
3-Amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group and an ethoxy-substituted phenyl group, which contributes to its unique properties and potential applications in various scientific fields. This compound is particularly noted for its role in biochemical research and pharmaceutical development.
The compound can be synthesized through various chemical methods, often involving chiral starting materials or catalysts to achieve the desired stereochemistry. It is commercially available from several suppliers, including Sigma-Aldrich and Chem-Impex, where it is listed under its chemical name and associated identifiers, such as CAS number 299167-74-1 .
The synthesis of 3-amino-3-(3-ethoxyphenyl)propanoic acid typically involves several key steps:
The production process may involve techniques such as:
The molecular structure of 3-amino-3-(3-ethoxyphenyl)propanoic acid can be described as follows:
The compound's structural representation can be captured using various chemical notation systems, including:
For example, the canonical SMILES representation is CCOC1=CC=CC(=C1)C(CC(=O)O)N .
3-Amino-3-(3-ethoxyphenyl)propanoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific biological targets, such as enzymes or receptors. This compound may modulate various biochemical pathways by binding to these targets, leading to significant biological effects that are dependent on its structure and stereochemistry .
The physical properties of 3-amino-3-(3-ethoxyphenyl)propanoic acid include:
Key chemical properties include:
Relevant data indicates that the compound has a melting point range suitable for various applications in laboratory settings .
3-Amino-3-(3-ethoxyphenyl)propanoic acid has several important applications in scientific research:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: